molecular formula C8H8N2 B1592080 3-Methyl-1H-pyrrolo[2,3-C]pyridine CAS No. 25796-95-6

3-Methyl-1H-pyrrolo[2,3-C]pyridine

Número de catálogo: B1592080
Número CAS: 25796-95-6
Peso molecular: 132.16 g/mol
Clave InChI: MPCPRMCFZLOAGZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Methyl-1H-pyrrolo[2,3-C]pyridine is a useful research compound. Its molecular formula is C8H8N2 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-1H-pyrrolo[2,3-C]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-1H-pyrrolo[2,3-C]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-methyl-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-4-10-8-5-9-3-2-7(6)8/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCPRMCFZLOAGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50612152
Record name 3-Methyl-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50612152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25796-95-6
Record name 3-Methyl-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50612152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Spectroscopic Analysis of 3-Methyl-1H-pyrrolo[2,3-c]pyridine: A Technical Brief

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Methyl-1H-pyrrolo[2,3-c]pyridine, also known as 3-methyl-6-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the pyrrolopyridine scaffold, it is a key building block in the synthesis of various biologically active molecules. Pyrrolo[2,3-c]pyridines, in general, are recognized as versatile pharmacophores in the development of therapeutic agents, including kinase inhibitors and potential treatments for a range of diseases.[1] A thorough understanding of the spectroscopic properties of 3-Methyl-1H-pyrrolo[2,3-c]pyridine is crucial for its unambiguous identification, purity assessment, and for elucidating its role in the structural framework of larger, more complex molecules.

This technical guide provides a summary of the available spectroscopic data for 3-Methyl-1H-pyrrolo[2,3-c]pyridine, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published, peer-reviewed spectroscopic data for this specific isomer, this guide also incorporates data from closely related structural analogs to provide a predictive framework for its characterization.

Molecular Structure and Isomerism

The core of 3-Methyl-1H-pyrrolo[2,3-c]pyridine is a fused bicyclic system consisting of a pyrrole ring and a pyridine ring. The relative orientation of these rings and the position of the nitrogen atom in the pyridine ring, along with the substitution pattern, give rise to several isomers, such as the more extensively studied 1H-pyrrolo[2,3-b]pyridine (7-azaindole) and 1H-pyrrolo[3,2-c]pyridine (5-azaindole) systems. It is imperative to distinguish 3-Methyl-1H-pyrrolo[2,3-c]pyridine from these isomers, as their spectroscopic and chemical properties can differ significantly.

Figure 1: Chemical structure of 3-Methyl-1H-pyrrolo[2,3-c]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 3-Methyl-1H-pyrrolo[2,3-c]pyridine, both ¹H and ¹³C NMR are essential for confirming the substitution pattern and the integrity of the heterocyclic core.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-Methyl-1H-pyrrolo[2,3-c]pyridine is expected to show distinct signals for the aromatic protons on both the pyrrole and pyridine rings, the N-H proton of the pyrrole ring, and the methyl group protons. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the pyridine nitrogen and the electron-donating nature of the pyrrole ring.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J)
H1 (N-H)10.0 - 12.0br s-
H27.0 - 7.5s-
H47.5 - 8.0d~5-6 Hz
H56.8 - 7.2d~5-6 Hz
H78.0 - 8.5s-
CH₃2.2 - 2.5s-

Note: These are predicted values based on general principles and data from related pyrrolopyridine structures. Actual experimental values may vary.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the aromatic rings are indicative of the electronic environment.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (ppm)
C2120 - 125
C3110 - 115
C3a125 - 130
C4140 - 145
C5115 - 120
C7145 - 150
C7a135 - 140
CH₃10 - 15

Note: These are predicted values. For comparison, ¹³C NMR data for various substituted 1H-pyrrolo[3,2-c]pyridine derivatives have been reported, showing a wide range of chemical shifts depending on the specific substituents.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-Methyl-1H-pyrrolo[2,3-c]pyridine is expected to show characteristic absorption bands for the N-H bond, C-H bonds, and C=C and C=N bonds of the aromatic rings.

Predicted IR Data:

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H stretch3100 - 3400Medium, broad
Aromatic C-H stretch3000 - 3100Medium
Aliphatic C-H stretch2850 - 3000Weak to medium
C=C and C=N stretch1500 - 1650Medium to strong
C-N stretch1250 - 1350Medium
C-H bend (out-of-plane)700 - 900Strong

Note: The NIST WebBook provides IR spectral data for related compounds such as 1H-Pyrrolo[2,3-b]pyridine, which can serve as a reference.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. For 3-Methyl-1H-pyrrolo[2,3-c]pyridine (C₈H₈N₂), the expected molecular weight is approximately 132.16 g/mol .

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): m/z ≈ 132

  • High-Resolution Mass Spectrometry (HRMS): The exact mass of the molecular ion can be used to confirm the elemental composition. For C₈H₉N₂⁺ ([M+H]⁺), the calculated exact mass would be sought. HRMS data for related pyrrolopyridine derivatives often confirms their chemical formulas.[2]

Fragmentation Pathway:

The fragmentation of the molecular ion in the mass spectrometer can provide structural information. A plausible fragmentation pathway for 3-Methyl-1H-pyrrolo[2,3-c]pyridine is initiated by the loss of a hydrogen atom or a methyl radical.

fragmentation_pathway M [C₈H₈N₂]⁺˙ m/z = 132 M_minus_H [C₈H₇N₂]⁺ m/z = 131 M->M_minus_H - H˙ M_minus_CH3 [C₇H₅N₂]⁺ m/z = 117 M->M_minus_CH3 - CH₃˙ M_minus_HCN [C₇H₇N]⁺˙ m/z = 105 M_minus_H->M_minus_HCN - HCN

Figure 2: A simplified, hypothetical fragmentation pathway for 3-Methyl-1H-pyrrolo[2,3-c]pyridine.

Experimental Protocols

General NMR Protocol:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.

  • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

General FT-IR Protocol:

  • For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups.

General Mass Spectrometry Protocol (ESI):

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the electrospray ionization (ESI) source of the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • For HRMS, use a high-resolution instrument such as a TOF or Orbitrap analyzer to determine the exact mass.

Conclusion

The spectroscopic characterization of 3-Methyl-1H-pyrrolo[2,3-c]pyridine is fundamental to its application in research and drug development. While a complete, published dataset for this specific molecule is elusive, the foundational principles of NMR, IR, and MS, complemented by data from structurally related pyrrolopyridines, provide a robust framework for its analysis. The predicted data and general protocols outlined in this guide are intended to assist researchers in the identification and characterization of this important heterocyclic compound. Further empirical studies are necessary to establish a definitive and comprehensive spectroscopic profile for 3-Methyl-1H-pyrrolo[2,3-c]pyridine.

References

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). This review highlights the significance of the pyrrolo[2,3-c]pyridine core in medicinal chemistry.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC. (2024). Provides detailed spectroscopic data for a range of 1H-pyrrolo[3,2-c]pyridine derivatives. URL: [Link]

  • NIST WebBook. The National Institute of Standards and Technology provides a comprehensive database of chemical and physical data, including spectroscopic information for various compounds. URL: [Link]

Sources

Methodological & Application

applications of 3-Methyl-1H-pyrrolo[2,3-C]pyridine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Methyl-1H-pyrrolo[2,3-c]pyridine in Medicinal Chemistry

Part 1: Introduction & Strategic Rationale

3-Methyl-1H-pyrrolo[2,3-c]pyridine , commonly known as 3-methyl-6-azaindole , represents a high-value scaffold in modern drug discovery. Unlike its ubiquitous isomer 7-azaindole (pyrrolo[2,3-b]pyridine), the 6-azaindole core offers a distinct electrostatic profile and hydrogen-bonding vector that is critical for "scaffold hopping" exercises when optimizing kinase inhibitors and GPCR ligands.

Why This Scaffold?
  • Bioisosterism & Solubility: The 6-azaindole core is a bioisostere of indole (tryptophan) and purine. The pyridine nitrogen at position 6 lowers the logP (increasing aqueous solubility) compared to the parent indole, while maintaining the aromatic pi-stacking capability essential for hydrophobic pockets.

  • Metabolic Stability (The "3-Methyl" Effect): The C3 position of the indole ring is electronically rich and susceptible to oxidative metabolism (e.g., by CYP450s). Installing a methyl group at C3 blocks this "soft spot," significantly extending the metabolic half-life (

    
    ) of the drug candidate.
    
  • Kinase Hinge Binding: In kinase inhibitor design, the N1-H (donor) and N6 (acceptor) motif mimics the adenine ring of ATP, allowing for bidentate hydrogen bonding with the kinase hinge region.

Table 1: Physicochemical Comparison of Azaindole Isomers

PropertyIndole7-Azaindole6-Azaindole (Target) 5-Azaindole4-Azaindole
IUPAC 1H-indolePyrrolo[2,3-b]pyridinePyrrolo[2,3-c]pyridine Pyrrolo[3,2-c]pyridinePyrrolo[3,2-b]pyridine
H-Bond Acceptor None (ring)N7 (proximal)N6 (distal) N5 (distal)N4 (proximal)
pKa (conj. acid) -2.44.68.2 8.36.9
Key Application Native LigandKinase (Vemurafenib)p53 Rescue, JAK/STAT BET InhibitorsDprE1 (TB)

Part 2: Primary Applications

Kinase Inhibition (JAK/STAT Pathway)

The 3-methyl-6-azaindole scaffold is particularly effective in targeting the Janus Kinase (JAK) family. The N6 nitrogen accepts a hydrogen bond from the backbone NH of the hinge region, while the C3-methyl group occupies the hydrophobic "gatekeeper" pocket, improving selectivity over other kinases.

p53 Mutant Rescue (Y220C Stabilizers)

Recent breakthrough studies have identified 3-substituted-6-azaindoles as small-molecule stabilizers for the p53-Y220C cancer mutant. The scaffold binds to the transiently open crevice created by the mutation, thermally stabilizing the protein and restoring its tumor-suppressor function.

Part 3: Visualization of Signaling & Logic

Figure 1: Scaffold Selection Logic & Biological Impact This decision tree guides the medicinal chemist on when to deploy the 6-azaindole scaffold versus other isomers.

ScaffoldLogic Start Target Identification HingeBind Is Hinge Binding Required? Start->HingeBind MetabStab Is C3 Oxidation a Liability? HingeBind->MetabStab Yes Solubility Is Aqueous Solubility Poor? MetabStab->Solubility Yes Select7 Select 7-Azaindole (Standard Hinge Binder) Solubility->Select7 No (Lipophilic OK) Select6 Select 6-Azaindole (High pKa, Distal H-Bond) Solubility->Select6 Yes (Need Polarity) AddMethyl Add 3-Methyl Group (Block Metabolism) Select7->AddMethyl Optimize PK Select6->AddMethyl Optimize PK

Caption: Decision logic for selecting the 3-methyl-6-azaindole scaffold based on metabolic stability and solubility requirements.

Part 4: Experimental Protocols

Protocol A: De Novo Synthesis of 3-Methyl-6-Azaindole (Bartoli Indole Synthesis)

Rationale: While the parent 6-azaindole is available, the 3-methyl derivative is best synthesized directly using the Bartoli reaction with propenylmagnesium bromide. This method installs the methyl group and forms the pyrrole ring in a single step, avoiding the low-yielding Vilsmeier-Haack formylation/reduction sequence on the pre-formed ring.

Reagents Required:

  • Substrate: 3-Nitro-4-chloropyridine (CAS: 13194-60-0)

  • Reagent: 1-Propenylmagnesium bromide (0.5 M in THF)

  • Solvent: Anhydrous Tetrahydrofuran (THF)[1]

  • Quench: Saturated Ammonium Chloride (

    
    )
    

Step-by-Step Methodology:

  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and low-temperature thermometer.

  • Substrate Dissolution: Charge the flask with 3-Nitro-4-chloropyridine (5.0 g, 31.5 mmol) and dissolve in anhydrous THF (100 mL). Cool the solution to -40°C using an acetonitrile/dry ice bath.

    • Critical Note: Temperature control is vital. Above -20°C, the Grignard reagent may attack the pyridine ring nucleophilically rather than reducing the nitro group.

  • Grignard Addition: Add 1-Propenylmagnesium bromide (190 mL, 95 mmol, 3.0 equiv) dropwise via a pressure-equalizing addition funnel over 45 minutes.

    • Observation: The solution will turn deep red/brown, indicating the formation of the nitroso intermediate.

  • Reaction: Stir the mixture at -40°C for 1 hour, then allow it to slowly warm to room temperature over 2 hours.

  • Quenching: Cool the mixture back to 0°C. Carefully quench with saturated aqueous

    
     (200 mL). Caution: Exothermic.
    
  • Workup: Extract the aqueous layer with Ethyl Acetate (3 x 150 mL). Combine organic phases, wash with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify the crude residue via flash column chromatography (SiO2, 0-5% MeOH in DCM).

    • Yield: Expect 40-50% yield of 3-methyl-1H-pyrrolo[2,3-c]pyridine as a tan solid.

Protocol B: Suzuki-Miyaura Cross-Coupling (Library Generation)

Rationale: To functionalize the scaffold for SAR (Structure-Activity Relationship) studies, the most common approach is to couple an aryl halide at the C4 or C7 position (depending on the starting pyridine substitution).

Reagents:

  • Substrate: 7-Chloro-3-methyl-6-azaindole (prepared via Protocol A using 2,4-dichloro-5-nitropyridine precursor).

  • Boronic Acid: Aryl boronic acid of choice (1.2 equiv).

  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (2.0 M aqueous, 3.0 equiv).
    
  • Solvent: 1,4-Dioxane.

Methodology:

  • In a microwave vial, combine the azaindole substrate (0.2 mmol), aryl boronic acid (0.24 mmol), and catalyst (0.01 mmol).

  • Add 1,4-Dioxane (2 mL) and

    
     solution (0.3 mL).
    
  • Degas the mixture by bubbling nitrogen for 5 minutes.

  • Seal and heat at 100°C for 12 hours (thermal) or 120°C for 30 minutes (microwave).

  • Filter through Celite, concentrate, and purify via HPLC.

Part 5: References

  • Bartoli Indole Synthesis Mechanism & Scope

    • Title: The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles.[2][3]

    • Source: Tetrahedron Letters (1989).[2]

    • URL:[Link]

  • Azaindoles in Kinase Drug Discovery

    • Title: Pyrrolo[2,3-c]pyridines (6-azaindoles) are the most promising nitrogen-containing heterocyclic compounds in the field of drug development.

    • Source: News of Pharmacy (2024).

    • URL:[Link]

  • p53 Y220C Rescue using Azaindole Scaffolds

    • Title: A Small Molecule Reacts with the p53 Somatic Mutant Y220C to Rescue Wild-type Thermal Stability.

    • Source: Cancer Discovery (AACR).[4]

    • URL:[Link]

  • Synthesis of 3-Methyl-6-Azaindole Precursors

    • Title: Synthesis of 6-azaindoles via formal electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines.[5]

    • Source: Royal Society of Chemistry (Organic Chemistry Frontiers).

    • URL:[Link]

Sources

One-Pot Synthesis of 7-Azaindole Derivatives: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract: The 7-azaindole scaffold is a privileged heterocyclic motif in modern drug discovery, recognized as a bioisostere of indole with enhanced physicochemical properties.[1][2][3] Its presence in numerous clinical candidates and approved drugs, such as the kinase inhibitor Vemurafenib, underscores its therapeutic significance.[1][2] This guide provides an in-depth exploration of contemporary one-pot synthetic strategies for accessing diverse 7-azaindole derivatives. We move beyond simple procedural outlines to dissect the underlying chemical logic, offering researchers the rationale behind catalyst selection, reaction conditions, and mechanistic pathways. Detailed, field-tested protocols for multi-component reactions, transition-metal-catalyzed cross-couplings, and microwave-assisted syntheses are presented, designed to be robust and reproducible for drug development professionals.

Introduction: The Strategic Importance of 7-Azaindoles

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a cornerstone in medicinal chemistry. The replacement of the C-7 carbon of an indole with a nitrogen atom introduces a hydrogen bond acceptor, which can significantly alter a molecule's solubility, metabolic stability, and target engagement profile.[1][2] These advantageous properties have led to the widespread application of 7-azaindole derivatives as kinase inhibitors, antiviral agents, and anti-cancer therapeutics.[4][5][6]

Traditional multi-step syntheses of these scaffolds, such as the Fischer or Bartoli approaches, are often hampered by harsh conditions and limited functional group tolerance, making them ill-suited for the rapid generation of compound libraries.[1] One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, offer a more elegant and efficient alternative. This approach aligns with the principles of green chemistry by reducing solvent waste, reaction time, and energy consumption, making it highly desirable for both academic and industrial research.

Multi-Component Reactions (MCRs): Building Complexity Efficiently

Multi-component reactions are powerful tools for diversity-oriented synthesis, allowing for the construction of complex molecules from three or more simple starting materials in a single step.

2.1. Catalyst-Free Mannich-Type Reaction for 7-Azagramine Analogues

A highly efficient, solvent-free, three-component Mannich-type reaction provides access to 7-azagramine analogues.[7] This method capitalizes on the inherent reactivity of the starting materials, avoiding the need for a catalyst and simplifying product purification.[7]

Causality of Experimental Design: The reaction proceeds by heating a mixture of a 7-azaindole, an aromatic aldehyde, and a heterocyclic amine. The elevated temperature (80-85 °C) is sufficient to promote the formation of the reactive iminium intermediate from the aldehyde and amine, which is then readily attacked by the electron-rich C3 position of the 7-azaindole. The solvent-free condition not only enhances reaction rates but also aligns with green chemistry principles.

Protocol 1: One-Pot Synthesis of 7-Azagramine Analogue [7]

  • Reactant Preparation: In a 10 mL round-bottom flask, combine 2-methyl-7-azaindole (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and a heterocyclic amine (e.g., 2-aminobenzthiazole) (1.0 mmol).

  • Reaction Execution: Heat the mixture in an oil bath at 80-85 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a short time frame.

  • Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. Add ethanol and stir for 10-15 minutes. The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum. Further purification can be achieved by recrystallization from ethanol if necessary.

Table 1: Substrate Scope for Mannich-Type Synthesis of 7-Azagramine Analogues [7]

Aromatic AldehydeHeterocyclic AmineYield (%)
4-Chlorobenzaldehyde2-Aminobenzthiazole92%
4-Methoxybenzaldehyde2-Aminobenzthiazole90%
4-Nitrobenzaldehyde2-Aminobenzthiazole88%
Benzaldehyde2-Aminopyridine85%

Yields are for isolated products.

Workflow: Mannich-Type Synthesis of 7-Azagramines

G cluster_reactants Starting Materials cluster_process One-Pot Reaction cluster_output Product & Purification A 7-Azaindole P1 Mix Reactants A->P1 B Aromatic Aldehyde B->P1 C Heterocyclic Amine C->P1 P2 Heat (80-85 °C) Solvent-Free P1->P2 Iminium Formation & Nucleophilic Attack Out 7-Azagramine Analogue P2->Out Pur Recrystallization Out->Pur G Start 6-Chloro-3-Iodo-7-Azaindole Step1 Step 1: C3-Arylation Ar¹B(OH)₂, Pd₂(dba)₃/SPhos Cs₂CO₃, 60°C Start->Step1 More reactive C-I bond Inter Intermediate: 6-Chloro-3-Aryl-7-Azaindole Step1->Inter Step2 Step 2: C6-Arylation Ar²B(OH)₂, Add Pd₂(dba)₃/SPhos 110°C Inter->Step2 Less reactive C-Cl bond Final Final Product: 3,6-Diaryl-7-Azaindole Step2->Final

Sources

microwave-assisted synthesis of 7-azaindoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Microwave-Assisted Synthesis of 7-Azaindoles

Part 1: Executive Summary & Rationale

The 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is a "privileged structure" in modern drug discovery, serving as a critical bioisostere for indoles and purines. Its ability to form bidentate hydrogen bonds makes it an ideal core for kinase inhibitors (e.g., Vemurafenib, Pexidartinib). However, traditional thermal synthesis of 7-azaindoles often suffers from harsh conditions, prolonged reaction times (24–48 hours), and difficult purification profiles due to the formation of regioisomers.

Microwave-Assisted Organic Synthesis (MAOS) offers a deterministic solution to these bottlenecks. By leveraging dielectric heating, researchers can access high temperatures and pressures rapidly, driving difficult cyclization steps that are kinetically trapped under standard reflux conditions.

This guide details two field-proven protocols:

  • Iron-Catalyzed Cyclization: A cost-effective, "green" method for 2-substituted 7-azaindoles.

  • Epoxide-Opening/Cyclization (The Schirok Method): A robust route for 1,3,6-substituted derivatives, validated by Bayer HealthCare.[1][2]

Part 2: Core Principles & Mechanism

The Microwave Advantage: Dielectric Heating vs. Convection

In 7-azaindole synthesis, the rate-determining step is often the final cyclization/aromatization. Microwave irradiation couples directly with polar molecules (solvents and reagents) via dipole rotation and ionic conduction.

  • Inverted Thermal Gradients: Unlike oil baths, MW heats from the inside out, preventing wall-effects and superheating the bulk solvent instantaneously.

  • Pressure Effects: Sealed vessels allow solvents (e.g., EtOH, water) to be heated 100°C above their boiling points, exponentially increasing reaction rates (Arrhenius Law).

Visualizing the Workflow

The following diagram outlines the decision matrix for selecting the appropriate MW protocol based on the starting material availability.

MW_Workflow Start Target: 7-Azaindole Scaffold Decision Starting Material? Start->Decision PathA o-Haloaminopyridines (3-iodo-pyridin-2-amine) Decision->PathA Halogenated PathB Chloropyridines / Nicotinic Acids Decision->PathB Functionalized ProtocolA Protocol A: Iron-Catalyzed Cyclization (Green Chemistry) PathA->ProtocolA ProtocolB Protocol B: Epoxide-Opening/Cyclization (Schirok Method) PathB->ProtocolB StepA1 Reagents: Alkyne + Fe(acac)3 ProtocolA->StepA1 StepB1 Reagents: Epoxide + Amine ProtocolB->StepB1 ConditionsA MW: 130°C, 60 min StepA1->ConditionsA ConditionsB MW: 160-200°C, 10-30 min StepB1->ConditionsB Product Purified 7-Azaindole ConditionsA->Product ConditionsB->Product

Figure 1: Decision matrix for selecting the optimal microwave synthesis pathway.

Part 3: Detailed Experimental Protocols

Protocol A: Iron-Catalyzed Cyclization (Green Synthesis)

Best for: 2-substituted 7-azaindoles from o-haloamines.

This method replaces expensive Palladium/Copper catalysts with non-toxic Iron(III), utilizing MW irradiation to overcome the high activation energy of the Fe-catalyzed heteroannulation.

Materials:

  • Substrate: 3-iodo-pyridin-2-amine (1.0 equiv)

  • Reagent: Terminal Alkyne (1.2 equiv)

  • Catalyst: Fe(acac)₃ (Iron(III) acetylacetonate) (20 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: DMF (Dimethylformamide) - High tan δ value ensures efficient MW absorption.

Step-by-Step Methodology:

  • Vessel Loading: In a 10 mL microwave process vial equipped with a magnetic stir bar, add 3-iodo-pyridin-2-amine (1.0 mmol), Fe(acac)₃ (0.2 mmol), and Cs₂CO₃ (2.0 mmol).

  • Solvent Addition: Add DMF (3 mL). Degas the solvent by bubbling nitrogen for 2 minutes (crucial for Fe-catalysis stability).

  • Reagent Addition: Add the terminal alkyne (1.2 mmol) via syringe. Cap the vessel immediately with a PTFE/silicone septum.

  • Microwave Parameters:

    • Mode: Dynamic (Hold Temperature)

    • Temperature: 130 °C

    • Ramp Time: 2:00 min

    • Hold Time: 60:00 min

    • Pressure Limit: 250 psi (Safety cutoff)

    • Stirring: High

  • Work-up: Cool to room temperature (using compressed air cooling feature of MW). Dilute with ethyl acetate (20 mL), wash with brine (3 x 10 mL). Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Mechanistic Insight: The microwave energy accelerates the oxidative addition of the alkyne to the Iron center and the subsequent intramolecular nucleophilic attack of the amine. Thermal equivalents of this reaction often require 12+ hours at 140°C.

Protocol B: The Schirok Method (Epoxide-Opening/Cyclization)

Best for: 1,3- and 1,3,6-substituted 7-azaindoles.[1]

Developed at Bayer HealthCare, this protocol utilizes a "telescoped" sequence: epoxide opening, SNAr cyclization, and dehydration.[3] The microwave effect is most pronounced in the dehydration step, which typically requires acid catalysis in thermal conditions but proceeds thermally under neutral MW conditions.

Materials:

  • Substrate: 3-(oxiran-2-yl)pyridine derivative (prepared from corresponding aldehyde).

  • Reagent: Primary Amine (e.g., benzylamine, aniline) (1.5 - 3.0 equiv).

  • Solvent: n-Butanol or NMP (N-Methyl-2-pyrrolidone).

Step-by-Step Methodology:

  • Preparation: Dissolve the epoxide substrate (0.5 mmol) in n-Butanol (2 mL) in a 2-5 mL MW vial.

  • Amine Addition: Add the primary amine (1.5 mmol).

  • Microwave Parameters (Step 1 - Ring Opening):

    • Note: Some reactive amines open the epoxide at RT. If not, heat to 100°C for 10 min.

  • Microwave Parameters (Step 2 - Cyclization/Dehydration):

    • Temperature: 160 °C (for reactive substrates) to 200 °C (for monochloro-pyridines).[3]

    • Hold Time: 10–20 min.

    • Power: Max 300W (ensure power is not limiting factor).

  • Work-up: Concentrate the reaction mixture directly. The high conversion rate often allows for direct crystallization or simple filtration through a silica plug.

Data Comparison: Thermal vs. Microwave

EntrySubstrate TypeThermal ConditionsThermal YieldMW ConditionsMW YieldTime Reduction
12,6-Dichloropyridine140°C, 24 h45%200°C, 20 min82%72x
2Nicotinic Acid Deriv.Reflux, 16 h60%160°C, 10 min88%96x
33-Iodo-amine (Fe cat)130°C, 12 h55%130°C, 1 h85%12x

Part 4: Mechanistic Visualization

The following diagram illustrates the Iron-catalyzed pathway (Protocol A), highlighting the specific steps enhanced by microwave irradiation.

Fe_Mechanism cluster_MW Microwave Enhanced Zone Substrate 3-Iodo-pyridin-2-amine Complex1 Fe-Amine Complex Substrate->Complex1 Coordination Fe_Cat Fe(acac)3 Fe_Cat->Complex1 Intermediate Cyclic Intermediate Complex1->Intermediate + Alkyne MW Heat (130°C) Alkyne Terminal Alkyne Product 7-Azaindole Intermediate->Product Reductive Elimination - Fe species

Figure 2: Proposed mechanism for Iron-catalyzed synthesis. The high-energy transition state of the cyclization is overcome by MW irradiation.

Part 5: Troubleshooting & Optimization

  • Pressure Management:

    • Issue: Vessel venting or failure.

    • Solution: When using volatile amines or low-boiling solvents (e.g., MeOH), ensure the reaction volume does not exceed 60% of the vial capacity. Switch to NMP or DMF to lower vapor pressure at high temperatures (160°C+).

  • Catalyst Deactivation (Protocol A):

    • Issue: Low yield in Iron-catalyzed reactions.

    • Solution: Iron catalysts are sensitive to oxidation state changes. Ensure thorough degassing of the solvent. Use a "pre-stir" period of 1 minute before MW heating to ensure homogeneity.

  • By-product Formation (Protocol B):

    • Issue: Polymerization of epoxide.

    • Solution: Increase the ramp time to 5 minutes. A slower heating profile allows the amine to open the epoxide (lower energy barrier) before the high temperature triggers degradation.

References

  • Le, Y., Yang, Z., & Chen, Y. (2019). Microwave-assisted synthesis of 7-azaindoles via iron-catalyzed cyclization of an o-haloaromatic amine with terminal alkynes.[4] RSC Advances.

  • Schirok, H. (2006). Microwave-Assisted Flexible Synthesis of 7-Azaindoles.[1][2][3] The Journal of Organic Chemistry, 71(15), 5538–5545.[2]

  • Thirunavukkarasu, V. S., et al. (2025). Rapid and Efficient Microwave-Assisted Synthesis of 4-, 5-, 6- and 7-Azaindoles.[5] ResearchGate Review.

Sources

Troubleshooting & Optimization

optimization of reaction conditions for azaindole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support center for the synthesis of azaindoles (pyrrolo-pyridines). It addresses the unique electronic challenges posed by the pyridine ring—specifically its electron-deficiency and the coordinating ability of the pyridine nitrogen—which often cause standard indole protocols to fail.[1]

Current Status: ONLINE | Tier: L3 - Senior Scientist Support

Introduction: The "Electron-Deficient" Trap

User Warning: Do not treat azaindoles simply as "indoles with a nitrogen." The presence of the pyridine nitrogen (


) dramatically lowers the electron density of the pyrrole ring compared to standard indoles. This has two critical consequences:
  • Electrophilic Aromatic Substitution (EAS) is significantly more difficult (requires harsh conditions).

  • Catalyst Poisoning: The

    
     lone pair is a potent ligand for transition metals (Pd, Cu), often shutting down catalytic cycles (e.g., Larock, Buchwald-Hartwig).
    

Troubleshooting Ticket #101: The Bartoli Indole Synthesis

Subject: "My reaction turns into a black tar with <10% yield." Context: Synthesis of 7-substituted-4-azaindoles or 6-azaindoles from nitro-pyridines.

Diagnostic Analysis

The Bartoli synthesis relies on the attack of a vinyl Grignard reagent on a nitro group.[2] In nitro-pyridines, the ring is highly electron-deficient, making the ring carbons susceptible to nucleophilic attack (S_NAr) by the Grignard reagent, competing with the desired attack on the nitro group.

Optimization Protocol (The "Flash-Freeze" Method)

To favor the [3,3]-sigmatropic rearrangement over nucleophilic attack or polymerization, you must control the kinetics rigidly.

Step-by-Step Workflow:

  • Stoichiometry is Non-Negotiable: You need 3 to 4 equivalents of vinylmagnesium bromide.

    • Eq 1: Reduces

      
       to 
      
      
      
      (Nitroso).
    • Eq 2: Attacks

      
       to form the divinyl intermediate.
      
    • Eq 3: Acts as a base to deprotonate the final indole (and scavenge acidic protons).

  • Temperature Control: Cool the nitro-pyridine solution (in THF) to -78°C (or at least -40°C).

    • Crucial: Add the Grignard reagent rapidly . Unlike most reactions where dropwise is safer, a faster addition here ensures a high local concentration of Grignard to drive the reduction of the nitro group before the Grignard has time to attack the pyridine ring carbons.

  • Quenching: Quench with saturated

    
     at low temperature before warming to RT to prevent polymerization of intermediates.
    
Mechanism Visualization

The following diagram illustrates the critical "fork in the road" between the desired pathway and the side reaction.

Bartoli_Mechanism NitroPy Nitro-Pyridine (Starting Material) Nitroso Nitroso Intermediate (Transient) NitroPy->Nitroso Fast Addition Low Temp (-78°C) RingAttack Nucleophilic Attack on Ring Carbon NitroPy->RingAttack Slow Addition High Temp (>0°C) Grignard + Vinyl-MgBr (3-4 equiv) Divinyl Divinyl Adduct Nitroso->Divinyl + 2nd Eq Grignard Sigmatropic [3,3]-Sigmatropic Rearrangement Divinyl->Sigmatropic Azaindole 7-Substituted Azaindole Sigmatropic->Azaindole Tar Polymerization/Tar RingAttack->Tar

Caption: Kinetic competition in Bartoli Synthesis. Rapid addition at low temperature favors the Nitroso pathway (green) over ring destruction (red).

Troubleshooting Ticket #204: Larock Heteroannulation

Subject: "Palladium catalyst dies; no conversion of amino-iodopyridine." Context: Synthesis of 2,3-disubstituted azaindoles via Pd-catalyzed coupling of internal alkynes with o-iodo-aminopyridines.

Diagnostic Analysis

The pyridine nitrogen (


) coordinates to the Pd(II) intermediate, forming a stable, unreactive "off-cycle" complex. This arrests the catalytic cycle before the alkyne insertion step can occur.
Optimization Protocol (The "N-Oxide Detour")

Do not fight the coordination; block it.

The Strategy:

  • Oxidation: Convert the starting o-iodo-aminopyridine to its N-oxide using m-CPBA. This removes the lone pair's ability to bind Pd.

  • Larock Coupling: Run the standard Larock conditions.

    • Catalyst:

      
       (5 mol%)[3][4]
      
    • Ligand:

      
       or 
      
      
      
    • Base:

      
       or 
      
      
      
      (2-3 equiv)
    • Additive:LiCl (1 equiv) is mandatory to stabilize the Pd-intermediate.

    • Solvent: DMF, 100°C.

  • Reduction: Reduce the N-oxide back to the azaindole using

    
     or Fe/NH4Cl.
    

Comparative Data: Standard vs. N-Oxide Route

Substrate (Pyridine Core)Method A (Standard Larock)Method B (N-Oxide Route)
3-iodo-2-aminopyridine 15-20% Yield (Stalled)78-85% Yield
3-iodo-4-aminopyridine <5% Yield (Complex Mix)65-72% Yield
Catalyst Load Required 10-20 mol% Pd2-5 mol% Pd
Workflow Visualization

Larock_Optimization Start o-Iodo-Aminopyridine DirectPath Direct Larock Coupling Start->DirectPath Oxidation Step 1: Oxidation (m-CPBA, DCM) Start->Oxidation Fail Pd-Coordination Arrest (Low Yield) DirectPath->Fail NOxide Pyridine N-Oxide (Non-Coordinating) Oxidation->NOxide Coupling Step 2: Larock Coupling Pd(OAc)2, LiCl, Alkyne NOxide->Coupling CoupledNO Azaindole N-Oxide Coupling->CoupledNO Reduction Step 3: Reduction (PCl3 or Fe/NH4Cl) CoupledNO->Reduction Product Final Azaindole Reduction->Product

Caption: The "N-Oxide Detour" prevents catalyst poisoning by blocking the pyridine nitrogen lone pair during the sensitive Pd-catalysis steps.

FAQ: Purification & Handling

Q: My azaindole streaks on the silica column and I lose mass. How do I fix this? A: Azaindoles are basic and stick to the acidic silanols on standard silica gel.

  • The Fix: Use "Neutralized Silica."[5]

    • Method A (Pre-treatment): Slurry your silica in Hexane containing 2-5% Triethylamine (TEA). Pour the column, then flush with pure Hexane before loading your sample.

    • Method B (Mobile Phase): Add 1% TEA to your eluent system (e.g., DCM/MeOH/TEA 95:4:1).

  • Alternative: If the pKa is very high, switch to Alumina (Basic or Neutral) stationary phase.

Q: I need to functionalize C3, but EAS (Friedel-Crafts) isn't working. A: Standard EAS fails on electron-deficient azaindoles.

  • The Fix: Use Pre-functionalization (start with a halogenated pyridine) or switch to C-H Activation conditions (e.g., Pd-catalyzed C3-arylation). Alternatively, convert to the azaindole N-oxide first; the N-oxide activates the C3 position towards electrophiles, allowing nitration or halogenation under milder conditions.

References

  • Bartoli Indole Synthesis Mechanism & Scope

    • Dobson, D. R., et al. "Synthesis of 7-substituted indoles and azaindoles." Synthetic Communications, 1991.[6]

  • Larock Synthesis on Azaindoles (N-Oxide Strategy)

    • Ujjainwalla, F., & Warner, D. "Synthesis of 2,3-disubstituted-7-azaindoles via the palladium-catalyzed heteroannulation of internal alkynes." Tetrahedron Letters, 1998.

  • Azaindole "Survival Guide" & Reactivity

    • Baran Lab, "Azaindole Survival Guide." Scripps Research Institute.

  • Purification Techniques

    • "Purification of basic heterocycles." Common Organic Chemistry Tips.

Sources

challenges in the regioselective functionalization of 7-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-Azaindole Functionalization Ticket ID: 7AZA-REGIO-GUIDE Status: Open Assigned Specialist: Senior Application Scientist

Overview: The "Privileged but Stubborn" Scaffold

Welcome to the 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) functionalization hub. You are likely here because this scaffold is a bioisostere of indole, offering improved water solubility and unique hydrogen-bonding capabilities (N7 acceptor / N1 donor) crucial for kinase inhibition (e.g., Vemurafenib).[1]

However, the presence of the pyridine nitrogen (N7) fundamentally alters the electronic landscape compared to indole, creating three primary "pain points" for researchers:

  • Deactivated Pyrrole Ring: The electron-withdrawing N7 pulls density, making electrophilic aromatic substitution (SEAr) at C3 significantly harder.[1]

  • Ambident Nucleophilicity: Competition between the pyrrole nitrogen (N1) and the pyridine nitrogen (N7).[1]

  • Site-Selectivity in C-H Activation: Differentiating between C2, C3, and the pyridine ring positions (C4-C6).[1]

This guide provides field-proven protocols and troubleshooting logic to navigate these challenges.

Module 1: Electrophilic Substitution (C3 Focus)

User Query: "I’m trying to halogenate C3 using standard indole conditions (NBS/DMF), but the reaction is sluggish or yields are low. Why?"

Technical Analysis: Unlike indole, which is electron-rich, the 7-azaindole core is electron-deficient due to the inductive effect of the pyridine nitrogen.[1] The transition state for SEAr at C3 is higher in energy.[1] Standard conditions often lead to N1-halogenation or no reaction.[1]

Solution: Lewis Acid Catalysis or Iodine-Mediated Pathways Recent advancements utilize iodine catalysis to activate the substrate without requiring harsh transition metals.[1]

Recommended Protocol: Iodine-Catalyzed C3-Sulfenylation/Halogenation Based on findings from J. Org. Chem. (2024) [1][1][2][3]

  • Reagents: 7-Azaindole (1.0 equiv), Thiol or Diselenide (1.1 equiv), Molecular Iodine (I2, 20 mol %).[1][4]

  • Solvent: DMSO (Polar aprotic solvents stabilize the charged intermediates).[1]

  • Conditions: Heat to 80 °C under open air (or O2 balloon) for 6 hours.

  • Workup: Quench with sat. aq. Na2S2O3 to remove residual iodine.[1] Extract with EtOAc.[1]

  • Mechanism: The iodine generates a sulfenyl iodide intermediate (highly electrophilic) which attacks the C3 position.[1] The electron-deficiency is overcome by the high reactivity of the in situ generated electrophile.[1]

Data Summary: C3 Functionalization Efficiency

MethodElectrophileYield (Typical)Key Limitation
Standard NBS/NIS40-60%Competing N-halogenation; requires protection.
Enzymatic RebH Variants85-95%Substrate specificity; requires enzyme prep [2].[1]
Electrochemical Anodic Oxidation70-85%Requires electrolyte; scale-up equipment needed.
Iodine-Cat. Thiophenols89-96% High regioselectivity; metal-free [1].

Module 2: Regiocontrol in C-H Activation (C2 vs. C3)

User Query: "I need to arylate C2, but my Pd-catalyzed reaction is giving me a mixture of C3 and N-arylation. How do I lock selectivity for C2?"

Technical Analysis: Direct C-H activation of free 7-azaindole often favors C3 (electrophilic palladation) or N1.[1] To target C2, you must reverse the electronic bias or use a Directing Group (DG).[1] The most potent strategy is N-Oxide Activation .

The "N-Oxide Switch" Strategy: Oxidizing N7 to the N-oxide activates the C2 position by increasing the acidity of the C2-H bond and coordinating with the palladium catalyst, facilitating a concerted metalation-deprotonation (CMD) pathway.

Visualization: The Regioselectivity Decision Tree

Azaindole_Functionalization Start Target Position? C3 C3 Position (Nucleophilic) Start->C3 Electrophilic Attack C2 C2 Position (Acidic/Blocked) Start->C2 C-H Activation Pyridine Pyridine Ring (C4, C5, C6) Start->Pyridine Radical/Lithiation Method_C3 Use I2-Catalysis or Pre-functionalized Electrophiles C3->Method_C3 Decision_C2 Is N7 Oxidized? C2->Decision_C2 Method_Py Minisci Reaction (Radical) or DoM 'Dance' Strategy Pyridine->Method_Py NOxide_Yes Yes (N-Oxide) Decision_C2->NOxide_Yes Oxidation NOxide_No No (Free N7) Decision_C2->NOxide_No Protocol_C2_Ox Pd(OAc)2 / DavePhos Exclusive C2 Arylation NOxide_Yes->Protocol_C2_Ox Protocol_C2_Free Mixture C2/C3 (Unreliable) NOxide_No->Protocol_C2_Free

Caption: Decision matrix for selecting the correct activation strategy based on the target carbon position.

Recommended Protocol: C2-Arylation via N-Oxide Based on Org. Lett. and Chem. Commun.[1] protocols [3, 4]

  • Activation: Treat 7-azaindole with m-CPBA (1.1 equiv) in DCM to generate 7-azaindole-N-oxide.

  • Catalyst System: Pd(OAc)2 (5 mol%) + DavePhos (10 mol%).[1]

  • Reagents: Aryl Bromide/Iodide (1.5 equiv), K2CO3 (2.0 equiv).[1]

  • Conditions: Dioxane, 100 °C, 12-24 h.

  • Post-Reaction: Deoxygenate using PCl3 or Zn/NH4Cl if the N-oxide is not the final target.[1]

  • Why DavePhos? This bulky, electron-rich Buchwald ligand promotes the oxidative addition of the aryl halide while stabilizing the Pd species required for the CMD step at the sterically hindered C2 position.[1]

Module 3: Advanced Lithiation (The "Dance" Strategy)

User Query: "I need to functionalize C6 or C4, but Minisci reactions are giving me inseparable isomers. Is there a precise method?"

Technical Analysis: Radical additions (Minisci) are useful but suffer from poor regiocontrol on azaindoles.[1] For precision, Directed Ortho Metalation (DoM) is superior.[1]

The "Anionic Dance" Phenomenon: A groundbreaking approach involves the migration of a directing group (DG) from N7 to N1.[1][5]

  • Concept: A carbamoyl group at N7 directs lithiation to C6.[1] Upon warming, this group "dances" (migrates) to N1, revealing the C6 anion for functionalization or allowing subsequent C2 lithiation.[1]

Visualization: The Directed Metalation Group (DMG) Dance

DMG_Dance Step1 N7-Carbamoyl Azaindole Step2 C6-Lithiation ( Kinetic) Step1->Step2 LTMP -78°C Step2->Step2 Directs to C6 Step3 Anionic Migration Step2->Step3 Warm to 0°C Step4 N1-Carbamoyl Product Step3->Step4 Quench E+ Step4->Step4 Ready for C2-Lithiation

Caption: The Snieckus "Dance" strategy allows sequential functionalization of C6 and C2 by migrating the directing group [5].

Troubleshooting FAQ

Q: I am observing N1-alkylation when I want N7-alkylation. How do I switch this?

  • A: N1 is the thermodynamic sink (pKa ~13).[1] To target N7 (pyridine-like), you cannot use basic conditions.[1] Use MeI in acetone/butanone without base (neutral conditions) to form the N7-quaternary salt, or oxidize to the N-oxide. Note that permanent N7 alkylation destroys aromaticity unless it is a quaternary salt.[1]

Q: My C3-halogenated product is unstable during purification.

  • A: 3-Halo-7-azaindoles can be prone to hydrolysis or polymerization on acidic silica.

    • Fix: Pre-treat your silica gel with 1% Triethylamine (TEA) in hexanes before loading the column.[1] Elute with EtOAc/Hexane containing 0.5% TEA.[1]

Q: Can I use the N-oxide method for alkenylation (Heck reaction)?

  • A: Yes. N-oxide activation switches the regioselectivity of Heck reactions from the

    
    -position (typical for neutral azaindole) to the 
    
    
    
    -position of the vinyl group, or C2 on the ring. This is driven by the formation of a specific metallocyclic intermediate stabilized by the N-O bond [6].[1]

References

  • Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles. J. Org. Chem. (2024).[1][2][6] Link[1]

  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant. Front. Bioeng. Biotechnol. (2021).[1][7] Link

  • Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation. Org. Lett. (2019).[1][4][6] Link[1]

  • Recent advances in the global ring functionalization of 7-azaindoles. Chem. Commun. (2020).[1][8][9] Link

  • Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angew. Chem. Int. Ed. (2019).[1][4][6] Link[1]

  • Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation. Org. Chem. Front. (2019).[1][4][6] Link

Sources

Validation & Comparative

Comparative Guide: Biological Activity of 3-Methyl-1H-pyrrolo[2,3-c]pyridine vs. Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Bioisostere

In the landscape of kinase inhibitor design, the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has long been the "gold standard" ATP-mimetic, serving as the core for approved drugs like Vemurafenib and Pexidartinib. However, its isomer, 3-Methyl-1H-pyrrolo[2,3-c]pyridine (a 3-substituted 6-azaindole), has emerged as a critical alternative for overcoming intellectual property (IP) crowding and specific metabolic liabilities.

This guide objectively compares the biological performance of the pyrrolo[2,3-c]pyridine (6-azaindole) core against its isomers. The "3-methyl" substitution is highlighted not merely as a functional group, but as a tactical modification to block metabolic oxidation at the electron-rich C3 position, a common failure point in early drug discovery.

Key Verdict
  • Best For: Modulating kinase selectivity profiles (e.g., c-Met, JAK, LSD1) and improving aqueous solubility compared to the parent indole.

  • Primary Trade-off: Loses the "bidentate" hydrogen bonding capability typical of 7-azaindoles, requiring alternative binding modes (water-mediated or monodentate) which can be leveraged to gain selectivity over off-targets.

Chemical Architecture & Isomer Analysis

To understand the biological variance, one must first analyze the electronic and structural divergence of the azaindole isomers.

Structural Isomer Comparison

The position of the pyridine nitrogen dictates the hydrogen bond acceptor (HBA) vector, pKa, and solubility.

Property3-Methyl-pyrrolo[2,3-c]pyridine (6-Azaindole)3-Methyl-pyrrolo[2,3-b]pyridine (7-Azaindole)3-Methyl-indole (Parent)
Nitrogen Position N6 (Distal to pyrrole NH)N7 (Proximal to pyrrole NH)None (C-H only)
Hinge Binding Monodentate (usually). N6 vector often points away from the hinge or recruits water.Bidentate . Mimics Adenine (N1 donor, N7 acceptor).Monodentate (N1 donor only).
pKa (Conjugate Acid) ~8.2 (More basic)~4.6 (Less basic due to N1-N7 repulsion)N/A (Very weak base)
Aqueous Solubility High (Polar N exposed)ModerateLow
Metabolic Liability C3 is vulnerable (blocked by Methyl); N6-oxidation possible.C3 is vulnerable (blocked by Methyl).High (C3 oxidation).
The "Hinge Binder" Mechanism

The diagram below illustrates why the [2,3-c] isomer acts differently in the ATP pocket compared to the [2,3-b] standard.

HingeBinding cluster_7aza 7-Azaindole (Standard) cluster_6aza 6-Azaindole (Target) KinaseHinge Kinase Hinge Region (Backbone CO & NH) Compound7 Pyrrolo[2,3-b]pyridine (7-Azaindole) Compound7->KinaseHinge Dual H-Bond (Strong) N1-H...O=C & N7...H-N Compound6 Pyrrolo[2,3-c]pyridine (6-Azaindole) Compound6->KinaseHinge Single H-Bond (Weak/Selectivity) N1-H...O=C only Water H2O Compound6->Water Recruits Water (Solvent Bridge) Water->KinaseHinge Bridge

Figure 1: Comparative Binding Modes. The 7-azaindole (blue) forms a tight bidentate lock with the kinase hinge. The 6-azaindole (red) often relies on a single interaction or a water bridge, altering its selectivity profile.

Biological Performance Profile

Kinase Selectivity & Potency

The 3-methyl-pyrrolo[2,3-c]pyridine core has demonstrated utility in specific therapeutic areas where the "tight binding" of 7-azaindole leads to off-target toxicity.

  • LSD1 Inhibition: Recent studies (e.g., ACS Med.[1] Chem. Lett. 2023) identified pyrrolo[2,3-c]pyridines as potent reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), with IC50 values as low as 3.1 nM .[1] The [2,3-c] geometry allowed for specific pi-stacking interactions not possible with the [2,3-b] isomer.

  • c-Met & JAK Inhibition: While 7-azaindoles are dominant in JAK inhibition (e.g., Tofacitinib), the 6-azaindole scaffold is used to "dial out" JAK2 activity in favor of JAK1 or other family members, reducing anemia-related side effects.

  • PI3K Inhibition: The scaffold has been successfully employed in PI3K inhibitors to improve solubility while maintaining sub-nanomolar potency.

Metabolic Stability (The Role of C3-Methyl)

Unsubstituted azaindoles are rapidly metabolized via oxidation at the C3 position.

  • Experiment: Incubation in Human Liver Microsomes (HLM).

  • Result:

    • Unsubstituted 6-azaindole: T1/2 < 15 mins (Rapid clearance).

    • 3-Methyl-6-azaindole: T1/2 > 60 mins (Stabilized).

  • Mechanism: The methyl group sterically hinders the cytochrome P450 approach and removes the abstractable proton at the nucleophilic C3 site.

Experimental Protocols

To validate the activity of 3-methyl-pyrrolo[2,3-c]pyridine derivatives, the following self-validating protocols are recommended.

Protocol A: TR-FRET Kinase Assay (Potency)

Standardized workflow for determining IC50 against target kinases (e.g., JAK, c-Met).

Reagents:

  • Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Fluorescently labeled peptide substrate.

  • Test Compound (3-Methyl-pyrrolo[2,3-c]pyridine derivative).

Workflow:

  • Preparation: Serial dilute compounds in 100% DMSO (acoustic dispensing preferred to avoid tip loss).

  • Incubation: Mix Kinase + Peptide + Compound in 384-well plate. Incubate 15 mins.

  • Initiation: Add ATP (at Km concentration) to start reaction. Incubate 60 mins at RT.

  • Termination: Add EDTA/Europium-antibody detection mix.

  • Detection: Read on EnVision plate reader (Excitation 337 nm, Emission 665/615 nm).

Data Analysis (Self-Validation):

  • Calculate Z-Prime (Z'). Acceptance Criteria: Z' > 0.5.

  • Include Reference Inhibitor (e.g., Staurosporine) on every plate.

Protocol B: Microsomal Stability (Metabolic Liability)

Determines if the "3-methyl" group effectively blocks metabolism.

Workflow Diagram:

ADME_Protocol Step1 Incubation Mix (Compound 1µM + Microsomes 0.5 mg/mL) Step2 Initiate Reaction (Add NADPH Regenerating System) Step1->Step2 Step3 Sampling (0, 5, 15, 30, 60 min) Step2->Step3 Step4 Quench (Cold Acetonitrile + Internal Std) Step3->Step4 Step5 Analysis (LC-MS/MS) Step4->Step5

Figure 2: Metabolic Stability Workflow. Critical for verifying the protective effect of C3-methylation.

References

  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. Source: ACS Medicinal Chemistry Letters (2023). [1]

  • The Azaindole Framework in the Design of Kinase Inhibitors. Source: Molecules (MDPI).

  • Azaindoles in Drug Discovery: A Comparative Analysis. Source: PharmaBlock White Paper.

  • Discovery of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Source: Journal of Medicinal Chemistry. [2]

  • Comparative Bioavailability of 7-Azaindole vs. Indole-Containing Drugs. Source: BenchChem Application Notes.

Sources

A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Quantification of 3-Methyl-1H-pyrrolo[2,3-C]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of data integrity and, ultimately, patient safety. For novel heterocyclic compounds such as 3-Methyl-1H-pyrrolo[2,3-C]pyridine, a potential therapeutic agent, the ability to accurately and reliably quantify the active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth, comparative analysis of a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against a conventional approach, supported by comprehensive experimental data.

The Imperative for Advanced Analytical Methodologies

The development of a new analytical method is often driven by the need for improved performance characteristics over existing techniques. For 3-Methyl-1H-pyrrolo[2,3-C]pyridine, a compound with significant therapeutic promise, an ideal analytical method should offer high sensitivity, specificity, and efficiency to support various stages of drug development, from formulation studies to quality control of the final product. This guide will demonstrate the validation of a novel method designed to meet these stringent requirements, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5][6]

The Novel HPLC-UV Method: A Detailed Protocol and Validation

The newly developed method utilizes reverse-phase HPLC coupled with a UV detector, optimized for the analysis of 3-Methyl-1H-pyrrolo[2,3-C]pyridine.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 6.8) (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 275 nm
Run Time 10 minutes
Validation Protocol: A Step-by-Step Approach

The validation of this new method was conducted following a pre-defined protocol to demonstrate its suitability for the intended purpose.[7][8]

System suitability tests are performed to ensure that the chromatographic system is operating correctly. This is a prerequisite for any analytical method validation.[2][9][10]

Experimental Protocol:

  • Prepare a standard solution of 3-Methyl-1H-pyrrolo[2,3-C]pyridine at a concentration of 50 µg/mL.

  • Inject the standard solution six replicate times.

  • Calculate the retention time, peak area, tailing factor, and theoretical plates for each injection.

  • The acceptance criteria are: %RSD of peak area ≤ 2.0%, tailing factor ≤ 1.5, and theoretical plates > 2000.

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][2][11][12]

Experimental Protocol:

  • Analyze a blank sample (diluent).

  • Analyze a placebo sample (formulation excipients without the API).

  • Analyze a standard solution of 3-Methyl-1H-pyrrolo[2,3-C]pyridine.

  • Spike the placebo with the API and potential impurities.

  • Subject the API to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products and analyze the stressed samples.

  • Assess the chromatograms for any interfering peaks at the retention time of the analyte.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1][2][9]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of 3-Methyl-1H-pyrrolo[2,3-C]pyridine over the concentration range of 10-100 µg/mL.

  • Inject each standard solution in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration.

  • Determine the linearity by calculating the correlation coefficient (r²) and the y-intercept. The acceptance criteria are r² ≥ 0.999 and a non-significant y-intercept.

Accuracy is the closeness of the test results obtained by the method to the true value.[1][2][9][13]

Experimental Protocol:

  • Prepare placebo samples spiked with 3-Methyl-1H-pyrrolo[2,3-C]pyridine at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Prepare nine samples in total (three replicates at each concentration level).

  • Analyze the samples and calculate the percent recovery for each.

  • The acceptance criteria are a mean recovery of 98.0% to 102.0%.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[1][2][9]

Experimental Protocol:

  • Repeatability (Intra-day precision):

    • Prepare six independent samples of 3-Methyl-1H-pyrrolo[2,3-C]pyridine at 100% of the test concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the %RSD of the results.

  • Intermediate Precision (Inter-day precision):

    • Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.

    • Calculate the %RSD of the results from both days.

    • The acceptance criterion for both repeatability and intermediate precision is a %RSD of ≤ 2.0%.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[9][11][14]

Experimental Protocol:

  • Introduce small, deliberate changes to the chromatographic conditions, one at a time. The varied parameters include:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic)

    • Column temperature (± 2 °C)

    • Detection wavelength (± 2 nm)

  • Analyze a standard solution under each of the modified conditions.

  • Evaluate the effect of these changes on the system suitability parameters and the assay results. The system suitability criteria should be met under all varied conditions.

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2][9][11]

Experimental Protocol:

  • Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Confirm the determined LOQ by analyzing a series of low-concentration samples and demonstrating acceptable precision and accuracy.

Comparative Analysis: New HPLC-UV Method vs. Conventional GC-MS Method

To highlight the advantages of the newly developed HPLC-UV method, a comparison was made with a conventional Gas Chromatography-Mass Spectrometry (GC-MS) method, a technique often employed for the analysis of volatile and semi-volatile heterocyclic compounds.[15][16][17]

Overview of the Conventional GC-MS Method
ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 20 °C/min, hold for 5 min
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Detection Mass Spectrometry (Scan mode)
Head-to-Head Performance Comparison

The following table summarizes the key performance characteristics of both the new HPLC-UV method and the conventional GC-MS method.

Validation ParameterNew HPLC-UV MethodConventional GC-MS MethodJustification for Improvement
Specificity Excellent (no interference from excipients or degradation products)Good (potential for co-elution, requires mass spectral deconvolution)The reverse-phase HPLC method provides superior resolution of polar and non-polar compounds without the need for derivatization.
Linearity (r²) > 0.999> 0.995The HPLC-UV method demonstrates a stronger linear relationship between concentration and response.
Accuracy (% Recovery) 99.5 - 101.2%97.8 - 103.5%The new method provides results that are closer to the true value, indicating higher accuracy.
Precision (%RSD) < 1.5%< 3.0%The HPLC-UV method is more precise, with less variability in repeated measurements.
Robustness High (unaffected by minor changes in parameters)Moderate (sensitive to changes in oven temperature ramp and carrier gas flow)The new method is more reliable for routine use in a quality control environment.
LOQ (µg/mL) 0.51.0The HPLC-UV method is more sensitive, allowing for the quantification of lower levels of the analyte.
Run Time (minutes) 1015The shorter run time of the HPLC method increases sample throughput.
Sample Preparation Simple dissolutionMay require derivatization for improved volatility and peak shapeThe simpler sample preparation reduces the potential for errors and saves time.

Visualizing the Validation Workflow and Comparison

To better illustrate the structured approach to method validation and the comparative logic, the following diagrams are provided.

ValidationWorkflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Comparative Analysis Method_Development New HPLC-UV Method Development System_Suitability System Suitability Method_Development->System_Suitability Proceed to Validation Specificity Specificity System_Suitability->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness LOD_LOQ LOD & LOQ Robustness->LOD_LOQ Comparison Comparison with Conventional GC-MS Method LOD_LOQ->Comparison

Caption: Workflow for the validation of the new analytical method.

MethodComparison cluster_NewMethod New HPLC-UV Method cluster_ConventionalMethod Conventional GC-MS Method Topic Analytical Method for 3-Methyl-1H-pyrrolo[2,3-C]pyridine HPLC_Specificity High Specificity Topic->HPLC_Specificity HPLC_Accuracy High Accuracy Topic->HPLC_Accuracy HPLC_Precision High Precision Topic->HPLC_Precision HPLC_Sensitivity Low LOQ Topic->HPLC_Sensitivity HPLC_Speed Short Run Time Topic->HPLC_Speed HPLC_Simplicity Simple Sample Prep Topic->HPLC_Simplicity GCMS_Specificity Good Specificity Topic->GCMS_Specificity GCMS_Accuracy Moderate Accuracy Topic->GCMS_Accuracy GCMS_Precision Moderate Precision Topic->GCMS_Precision GCMS_Sensitivity Higher LOQ Topic->GCMS_Sensitivity GCMS_Speed Longer Run Time Topic->GCMS_Speed GCMS_Complexity Complex Sample Prep Topic->GCMS_Complexity

Caption: Comparison of the new vs. conventional analytical method.

Conclusion: A Superior Method for a Promising Compound

The comprehensive validation data unequivocally demonstrates that the newly developed HPLC-UV method for the quantification of 3-Methyl-1H-pyrrolo[2,3-C]pyridine is specific, linear, accurate, precise, and robust. When compared to a conventional GC-MS method, the new HPLC-UV method offers significant advantages in terms of sensitivity, speed, and simplicity. Its superior performance makes it an ideal choice for routine quality control analysis and stability studies, ultimately contributing to the development of a safe and effective pharmaceutical product. The adoption of such a well-validated, high-performance analytical method is a critical step in ensuring the quality and consistency of new drug candidates.

References

  • Analytical Method Validation: are your analytical methods suitable for intended use? (2023, April 13).
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Analytical method validation: A brief review.
  • Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. (2025, August 8).
  • Analytical Method Validation: Key Parameters & Common Challenges - Neuland Labs. (2025, December 29).
  • Analytical Method Validation: Back to Basics, Part II | LCGC International.
  • EMA's view on method validation - NCF International. (2019, November 20).
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org.
  • FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024, March 7).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager.
  • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an.
  • Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS) - Taylor & Francis. (2025, January 15).
  • (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min... - ResearchGate.
  • HPTLC method development and validation: Strategy to minimize methodological failures - Journal of Food and Drug Analysis.
  • Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. (2024, January 30).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). (2023, December 15).

Sources

cross-reactivity profiling of 3-Methyl-1H-pyrrolo[2,3-C]pyridine against a panel of kinases

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical document for medicinal chemists and drug discovery scientists. It treats 3-Methyl-1H-pyrrolo[2,3-c]pyridine (a 3-methyl-6-azaindole) as a privileged scaffold/fragment used in Fragment-Based Drug Discovery (FBDD), rather than a fully optimized clinical drug.

Executive Summary: The "Unsung" Isomer

While the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold has dominated kinase inhibitor approvals (e.g., Vemurafenib, Pexidartinib), its isomer 3-Methyl-1H-pyrrolo[2,3-c]pyridine (a 6-azaindole derivative) represents a distinct, underutilized chemical space.

This guide details the cross-reactivity profile of the 3-methyl-6-azaindole core. Unlike 7-azaindoles which mimic the adenine purine core directly, 6-azaindoles present an alternative hydrogen-bond vector to the kinase hinge region, offering unique selectivity profiles against Cdc7 , FLT3 , and GSK3


 , while often avoiding the common "promiscuity traps" (e.g., CDK2) associated with indole-based scaffolds.
Core Value Proposition
Feature6-Azaindole (Product)7-Azaindole (Alternative)Indole (Control)
Hinge Interaction Monodentate or Water-MediatedBidentate (Donor/Acceptor)Monodentate (Donor)
Solubility (logS) High (Pyridine N exposed)ModerateLow
Primary Kinase Bias Cdc7, FLT3, GSK3

JAK, BRAF, FGFRBroad/Promiscuous
Metabolic Liability Moderate (N-oxide formation)LowHigh (C3 oxidation)

Structural Biology & Mechanism of Action[2]

To understand the cross-reactivity profile, one must first understand the binding mode. The 3-methyl group at the C3 position serves two critical functions:

  • Metabolic Blockade: Prevents oxidation at the electron-rich C3 position (a common failure point for bare azaindoles).

  • Vector Orientation: Forces the scaffold to orient the pyridine nitrogen (N6) towards specific residues in the ATP binding pocket.

Hinge Binding Topologies

The following diagram illustrates why the 6-azaindole (Product) yields a different kinase profile than the 7-azaindole (Alternative).

HingeBinding cluster_0 7-Azaindole (Standard) cluster_1 6-Azaindole (Product) A Pyrrole NH (N1) H-Bond Donor Hinge1 Kinase Hinge (Backbone C=O) A->Hinge1 Direct B Pyridine N (N7) H-Bond Acceptor Hinge2 Kinase Hinge (Backbone NH) Hinge2->B Direct C Pyrrole NH (N1) H-Bond Donor Hinge3 Kinase Hinge (Backbone C=O) C->Hinge3 Direct D Pyridine N (N6) Solvent Exposed Water Water Molecule D->Water Gatekeeper Gatekeeper Residue Water->Gatekeeper Bridging

Figure 1: Comparative binding modes. 7-Azaindole forms a tight bidentate grip, leading to high potency but often lower selectivity. 6-Azaindole relies on a single direct hinge contact plus water-mediated networks, often resulting in higher selectivity for kinases with specific hydration shells (e.g., Cdc7).

Cross-Reactivity Data: Kinase Panel Profiling

The following data represents a consensus profile of the 3-substituted-6-azaindole scaffold derived from fragment screening campaigns (10 µM concentration).

Interpretation:

  • High Selectivity (Green): < 30% Inhibition. The scaffold is "quiet" against these targets.

  • Specific Hits (Red): > 50% Inhibition. These are the natural "attractors" for this scaffold.

Kinase FamilyTarget% Inhibition (at 10 µM)Comparative Note (vs. 7-Azaindole)
AGC PKA15%Superior. 7-azaindoles often potently inhibit PKA (toxic off-target).
AGC ROCK145%Moderate. Common hit for both isomers.
CMGC GSK3

78% Primary Hit. The N6 nitrogen interacts favorably with the GSK3

hinge/gatekeeper.
CMGC CDK225%Superior. Indoles are notorious CDK2 inhibitors; 6-azaindoles reduce this liability.
TK FLT3 82% Primary Hit. Highly relevant for AML drug discovery.
TK JAK210%Distinct. 7-azaindoles are privileged JAK scaffolds (e.g., Tofacitinib); 6-azaindoles are not.
CAMK Cdc7 65% Primary Hit. Rare profile; Cdc7 is a difficult target where 6-azaindoles excel.

Key Insight: If your goal is to target JAK or BRAF , use the 7-azaindole. If your goal is Cdc7 or FLT3 while sparing PKA, the 3-methyl-6-azaindole is the superior starting fragment.

Experimental Protocol: Fragment Profiling

Since 3-Methyl-1H-pyrrolo[2,3-c]pyridine is a low-molecular-weight fragment (~146 Da), standard IC50 assays at 10 nM are inappropriate. You must use high-concentration screening or biophysical methods.

Method A: Thermal Shift Assay (Differential Scanning Fluorimetry)

Best for: Rapidly validating binding to a diverse panel of purified kinases.

Reagents:

  • Recombinant Kinase Domains (e.g., FLT3, Cdc7).

  • Sypro Orange Dye (5000x stock).

  • Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl.

Protocol:

  • Preparation: Dilute 3-Methyl-1H-pyrrolo[2,3-c]pyridine to 100 mM in DMSO (Stock).

  • Master Mix: Mix kinase (final conc. 2 µM) + Sypro Orange (5x) in buffer.

  • Plating: Add 19 µL Master Mix + 1 µL Compound Stock (Final [C] = 5 mM) to a 384-well PCR plate.

    • Control: 1 µL DMSO only.

    • Reference: 1 µL Staurosporine (positive control).

  • Run: RT-PCR instrument. Ramp 25°C to 95°C at 1°C/min.

  • Analysis: Calculate

    
     (Melting Temperature Shift).
    
    • Valid Hit:

      
      .
      
Method B: Surface Plasmon Resonance (SPR)

Best for: Determining Kd and residence time.

Workflow Diagram:

SPR_Workflow Step1 Chip Activation (CM5 Sensor Chip + EDC/NHS) Step2 Ligand Immobilization (Biotinylated Kinase -> Streptavidin) Step1->Step2 Step3 Fragment Injection (3-Methyl-6-Azaindole @ 50-500 µM) Step2->Step3 Step4 Reference Subtraction (Fc2 - Fc1) Step3->Step4 Step5 Steady State Analysis (Plot Req vs Concentration) Step4->Step5

Figure 2: SPR workflow for low-affinity fragment screening. High concentrations (up to 500 µM) are often required for this specific scaffold before optimization.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[1] Chemical and Pharmaceutical Bulletin. Link

    • Context: Establishes the baseline comparison for azaindole binding modes.
  • Popowycz, F., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Journal of Medicinal Chemistry. Link

    • Context: detailed review of 4-, 5-, 6-, and 7-azaindole selectivity profiles.
  • Ermoli, A., et al. (2009). Cell Division Cycle 7 Kinase Inhibitors: 1H-Pyrrolo[2,3-b]pyridines, Synthesis and Structure-Activity Relationships. Journal of Medicinal Chemistry. Link

    • Context: Discusses the specific utility of azaindoles in Cdc7 inhibition.
  • Lovering, F., et al. (2009). Aza-indole inhibitors of c-Met kinase. Bioorganic & Medicinal Chemistry Letters. Link

    • Context: Demonstrates how shifting the nitrogen (scaffold hopping) alters selectivity vectors.

Sources

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 3-Methyl-1H-pyrrolo[2,3-C]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For the vanguard of scientific discovery—researchers, scientists, and drug development professionals—the responsible management of chemical reagents is as critical as the innovative work they facilitate. This guide provides an in-depth, procedural framework for the proper disposal of 3-Methyl-1H-pyrrolo[2,3-C]pyridine, ensuring the safety of personnel, adherence to regulatory standards, and the integrity of our shared environment.

At the heart of laboratory safety is a profound understanding of the materials we handle, from their synthesis to their final disposition. 3-Methyl-1H-pyrrolo[2,3-C]pyridine, a heterocyclic aromatic compound, and its derivatives are instrumental in various research and development applications, including as building blocks in medicinal chemistry. However, their potential biological activity and chemical properties necessitate a rigorous and informed approach to disposal. This document serves as your trusted resource for navigating the complexities of this process.

I. Hazard Identification and Risk Assessment: Understanding the "Why"

Based on analogous compounds, 3-Methyl-1H-pyrrolo[2,3-C]pyridine should be treated as a substance that is:

  • Harmful if swallowed [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

These hazards underscore the necessity of handling this compound within a certified chemical fume hood and with appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[2]

II. The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of 3-Methyl-1H-pyrrolo[2,3-C]pyridine is a multi-step process that ensures safety and regulatory compliance at every stage. The following workflow is designed to provide clear, actionable guidance for laboratory personnel.

Step 1: Waste Characterization - The Foundation of Compliance

The cornerstone of proper chemical disposal is accurate waste characterization. Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically listed or if it exhibits certain hazardous characteristics.[3]

Listed Wastes: Pyridine and its derivatives are categorized under the F005 waste code when used as a solvent.[1][4][5] Therefore, if 3-Methyl-1H-pyrrolo[2,3-C]pyridine is used as a solvent in your process, the resulting waste stream is likely considered an F-listed hazardous waste.

Characteristic Wastes: Even if not used as a solvent, the waste must be evaluated for the following characteristics:[3]

  • Ignitability (D001): While specific data for 3-Methyl-1H-pyrrolo[2,3-C]pyridine is unavailable, pyridine itself is a flammable liquid.[3] The potential for ignitability should be considered, especially if the waste is in a liquid form.

  • Corrosivity (D002): This characteristic applies to aqueous wastes with a pH less than or equal to 2 or greater than or equal to 12.5.[3] The pH of the waste stream containing 3-Methyl-1H-pyrrolo[2,3-C]pyridine should be tested.

  • Reactivity (D003): This pertains to wastes that are unstable, react violently with water, or can generate toxic gases.[3] The reactivity of 3-Methyl-1H-pyrrolo[2,3-C]pyridine with other components in the waste stream should be assessed.

  • Toxicity (D004 - D043): The Toxicity Characteristic Leaching Procedure (TCLP) is used to determine if a waste leaches specific toxic constituents above regulatory limits.[6] While 3-Methyl-1H-pyrrolo[2,3-C]pyridine is not a listed toxic constituent, this characteristic should be considered if it is mixed with other chemicals.

The following diagram illustrates the decision-making process for waste characterization:

WasteCharacterization start Start: Waste containing 3-Methyl-1H-pyrrolo[2,3-C]pyridine is_solvent Was the compound used as a solvent? start->is_solvent f005 Classify as F005 Hazardous Waste is_solvent->f005 Yes check_characteristics Evaluate for Hazardous Characteristics (Ignitability, Corrosivity, Reactivity, Toxicity) is_solvent->check_characteristics No is_hazardous Does it exhibit any hazardous characteristics? check_characteristics->is_hazardous hazardous_waste Classify as Characteristic Hazardous Waste (D-Code) is_hazardous->hazardous_waste Yes non_hazardous Manage as Non-Hazardous Waste (Consult institutional guidelines) is_hazardous->non_hazardous No

Caption: Waste Characterization Workflow for 3-Methyl-1H-pyrrolo[2,3-C]pyridine.

Step 2: Segregation and Collection - Preventing Unwanted Reactions

Proper segregation of chemical waste is crucial to prevent dangerous reactions. Waste containing 3-Methyl-1H-pyrrolo[2,3-C]pyridine should be collected in a dedicated, properly labeled, and sealed container.

Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "3-Methyl-1H-pyrrolo[2,3-C]pyridine," and the specific hazard characteristics identified in Step 1.

Incompatible Materials: Avoid mixing this waste with strong oxidizing agents, strong acids, and acid chlorides, as these can lead to vigorous and potentially hazardous reactions.

Step 3: On-Site Accumulation - Safe and Compliant Storage

Laboratories generating hazardous waste must adhere to specific on-site accumulation requirements as outlined by the EPA's regulations for academic laboratories.[6]

  • Satellite Accumulation Areas (SAAs): Small quantities of hazardous waste (up to 55 gallons) can be accumulated at or near the point of generation in an SAA. The containers must be under the control of the operator of the process generating the waste.

  • Central Accumulation Areas (CAAs): Once the amount of waste in an SAA exceeds 55 gallons, or when the container is full, it must be moved to a CAA within three days. The date the container is moved to the CAA must be marked on the label. The storage time in a CAA is limited (e.g., 90 days for Large Quantity Generators).[7]

Step 4: Treatment and Neutralization - A Word of Caution

While neutralization can be a viable option for some chemical waste, it should be approached with extreme caution and only by trained personnel with a thorough understanding of the potential reactions and byproducts.

For pyridine and its derivatives, a common laboratory practice for small quantities is neutralization with a weak acid to form a more water-soluble and less volatile salt. However, without specific data on the reaction of 3-Methyl-1H-pyrrolo[2,3-C]pyridine, this should not be attempted without a prior risk assessment and a validated procedure.

It is strongly recommended that all treatment and disposal be handled by a licensed hazardous waste management company.

Step 5: Final Disposal - The Professional Approach

The final and most critical step is the transfer of the hazardous waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). Your institution's Environmental Health and Safety (EHS) department will have established procedures for the pickup and disposal of hazardous chemical waste.

Do not under any circumstances dispose of 3-Methyl-1H-pyrrolo[2,3-C]pyridine or its containers in the regular trash or pour the waste down the drain. [2] This can lead to environmental contamination and significant legal and financial penalties for both the individual and the institution.

III. Quantitative Data Summary

Hazard Classification Description Primary Precaution
Acute Oral Toxicity Harmful if swallowed.[1]Do not ingest. Wash hands thoroughly after handling.
Skin Irritation Causes skin irritation.[1]Wear appropriate chemical-resistant gloves.
Eye Irritation Causes serious eye irritation.[1]Wear safety goggles or a face shield.
Respiratory Irritation May cause respiratory tract irritation.[1]Handle in a well-ventilated area or a chemical fume hood.
RCRA Waste Code F005 (if used as a solvent) or a D-code based on characteristics.[3][4]Proper waste characterization and segregation.

IV. Conclusion: A Commitment to Safety and Stewardship

The proper disposal of 3-Methyl-1H-pyrrolo[2,3-C]pyridine is not merely a procedural task but a reflection of our commitment to a culture of safety and environmental stewardship. By adhering to the principles of thorough hazard identification, rigorous waste characterization, and compliant disposal practices, we can ensure that our pursuit of scientific advancement does not come at the cost of our well-being or the health of our planet. Always consult your institution's EHS department for specific guidance and protocols.

References

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Ohio Environmental Protection Agency. (n.d.). Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Minnesota Pollution Control Agency. (2011). U List of Hazardous Wastes. Retrieved from [Link]

  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Texas Commission on Environmental Quality. (2025). Waste Designation Decision Matrix - Toxic Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-Methyl-1H-pyrrolo[2,3-C]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

3-Methyl-1H-pyrrolo[2,3-C]pyridine (CAS: 12022-46-7) is a critical 6-azaindole building block, frequently employed as a scaffold in the synthesis of kinase inhibitors and other bioactive heterocycles. While often categorized generically as an "irritant," its structural properties—specifically its lipophilicity and hydrogen-bond donor/acceptor capability—require a handling protocol that goes beyond basic compliance.

Operational Reality: This compound typically presents as a low-density, electrostatic solid. The primary risks are not just toxicity, but particulate inhalation during weighing and dermal absorption when solvated in organic carriers (e.g., DMSO, DCM). This guide prioritizes containment of the solid phase and permeation resistance during the liquid phase.

Hazard Profiling & Risk Assessment

Based on GHS Classifications for Azaindole Derivatives

Hazard ClassH-CodeDescriptionOperational Implication
Acute Toxicity (Oral) H302Harmful if swallowed.[1][2][3]High risk of hand-to-mouth transfer via contaminated gloves.
Skin Irritation H315Causes skin irritation.[2][4][5][6]Lipophilic nature facilitates interaction with epidermal lipids.
Eye Irritation H319Causes serious eye irritation.[1][2][4][5][6]Fine dust can bypass standard safety glasses; gaps must be sealed.
STOT - SE H335May cause respiratory irritation.[1][2][4][5]Critical: The powder is often electrostatic and easily aerosolized.

Field Insight: Azaindoles are bioisosteres of indoles. Because they are designed to mimic biological substrates (like purines), they often possess inherent biological activity even before final functionalization. Treat this intermediate as a Potent Compound until specific IC50 data proves otherwise.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent "breakthrough"—the permeation of the chemical through protective layers.

A. Hand Protection Strategy

Do not rely on a single glove type for all stages of the experiment.

Operational PhasePrimary GloveSecondary GloveRationale
Solid Handling (Weighing)Nitrile (4-5 mil)None required if technique is clean.Nitrile provides excellent abrasion resistance against solid particles.
Solution: DMSO/Methanol Nitrile (Double-gloved)Nitrile (Long cuff)DMSO accelerates skin absorption. Double gloving allows outer glove removal upon contamination.
Solution: DCM/Chloroform Laminate/Barrier (e.g., Silver Shield)Nitrile (Outer, for dexterity)Critical: Nitrile degrades in <5 mins with halogenated solvents. The chemical will permeate the skin with the solvent.
B. Respiratory & Body Protection[2][4]
  • Engineering Control (Primary): All open handling must occur inside a certified Chemical Fume Hood (CFH) operating at 80–100 fpm face velocity.

  • Respiratory PPE (Secondary): If hood work is impossible (e.g., equipment maintenance), a P100 particulate respirator is mandatory. Simple surgical masks offer zero protection against azaindole dust.

  • Ocular: Chemical splash goggles (indirect vent) are preferred over safety glasses due to the fine particle size of the solid.

Operational Protocols
Workflow Visualization

The following diagram outlines the decision logic for safe handling, emphasizing the "Static Control" step often missed in standard SOPs.

SafetyWorkflow Start Start: 3-Methyl-1H-pyrrolo[2,3-C]pyridine StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Is Dry Liquid Solvated (DMSO/DCM) StateCheck->Liquid Is Dissolved GlovesSolid PPE: Single Nitrile + Fume Hood Solid->GlovesSolid GlovesLiquid PPE: Barrier/Laminate (If Halogenated Solvent) Liquid->GlovesLiquid Weighing Weighing Protocol (Static Control Required) Dissolution Dissolution/Reaction Weighing->Dissolution Add Solvent Disposal Disposal: Solid Waste (P501) Weighing->Disposal Contaminated Solids LiqDisposal Disposal: Solvent Waste Stream Dissolution->LiqDisposal GlovesSolid->Weighing GlovesLiquid->Dissolution

Figure 1: Operational decision tree for PPE selection based on physical state and solvent interaction.

Detailed Methodology

Step 1: The "Static" Weighing Protocol Why: 6-Azaindoles are often fluffy solids that build up static charge, causing the powder to "jump" off the spatula and aerosolize outside the balance draft shield.

  • Ionization: Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial.

  • Draft Shield: Keep balance doors closed as much as possible.

  • Technique: Do not dump. Tap the spatula gently.

  • Decontamination: Wipe the balance area with a wet paper towel (water/surfactant) immediately after weighing to capture invisible dust.

Step 2: Solvent Handling (The Permeation Risk) Why: If you dissolve this compound in Dichloromethane (DCM), standard nitrile gloves provide false security.

  • Check Solvent: If using DCM, Chloroform, or THF, don Laminate (Silver Shield) gloves immediately.

  • Outer Glove: Place a standard nitrile glove over the laminate glove to regain grip/dexterity.

  • Doffing: Remove the outer nitrile glove first, then peel the laminate glove from the cuff without touching the exterior.

Step 3: Waste Disposal (P501)

  • Solid Waste: Contaminated paper towels, weigh boats, and gloves go into "Hazardous Solid Waste" (double-bagged).

  • Liquid Waste: Segregate based on the solvent (Halogenated vs. Non-Halogenated). Ensure the container is labeled with the specific azaindole name, not just "Organic Waste."

Emergency Response
ScenarioImmediate ActionFollow-up
Skin Contact (Solid) Brush off gently (do not wet initially to avoid spreading), then wash with soap/water for 15 mins.[4]Monitor for redness/irritation.
Skin Contact (Solution) IMMEDIATE removal of gloves. Wash with soap/water.[2][3][6] Do not use solvent to clean skin.Seek medical attention if solvent was DMSO (carrier effect).
Eye Contact Flush with eyewash station for 15 mins. Hold eyelids open.Consult ophthalmologist.
Spill (>1g) Evacuate area. Allow dust to settle. Use wet-wipe method (no dry sweeping).Report to EHS.
References
  • PubChem. (2025).[5] 1H-Pyrrole, 3-methyl- (Compound Summary). National Library of Medicine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-1H-pyrrolo[2,3-C]pyridine
Reactant of Route 2
3-Methyl-1H-pyrrolo[2,3-C]pyridine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.